2-(3-Formyl-1H-indazol-1-yl)acetyl chloride

Amidation yield Acyl chloride reactivity Indazole building block

Indazole SAR campaigns often stall when sequential C-3/N-1 elaboration demands protecting-group strategies or in situ acid activation. 2-(3-Formyl-1H-indazol-1-yl)acetyl chloride (CAS 2060006-63-3) resolves this with pre-installed orthogonal electrophiles. • Reagent-free amidation: direct amine coupling at 0-25 °C, 87% avg. isolated yield vs. 72% for the carboxylic acid analog. • 25-ppt overall yield advantage in three-step sequential derivatization (73% vs. 48% for the acid). • Long-term stability: <5% hydrolysis over 6 months at -20 °C, enabling kilo-scale inventory. Ships under cold chain; available from stock in 50 mg to bulk quantities.

Molecular Formula C10H7ClN2O2
Molecular Weight 222.63 g/mol
Cat. No. B13254442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Formyl-1H-indazol-1-yl)acetyl chloride
Molecular FormulaC10H7ClN2O2
Molecular Weight222.63 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=NN2CC(=O)Cl)C=O
InChIInChI=1S/C10H7ClN2O2/c11-10(15)5-13-9-4-2-1-3-7(9)8(6-14)12-13/h1-4,6H,5H2
InChIKeyFXRZTIPJKMOCSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Formyl-1H-indazol-1-yl)acetyl chloride: Product Overview


2-(3-Formyl-1H-indazol-1-yl)acetyl chloride (CAS 2060006-63-3) is a heterobifunctional indazole derivative bearing a reactive acetyl chloride group at the N-1 position and a formyl substituent at the C-3 position of the indazole core . The compound serves as a versatile synthetic intermediate enabling sequential or orthogonal derivatization strategies in medicinal chemistry and chemical biology. The acetyl chloride moiety allows direct coupling with amines, alcohols, and thiols without additional activation reagents, while the C-3 aldehyde supports Wittig, reductive amination, and condensation chemistries [1]. The molecular formula is C10H7ClN2O2, with a molecular weight of 222.63 g/mol .

Pre-activated acetyl chloride enables direct amide coupling without external reagents
C-3 formyl group supports orthogonal Wittig, reductive amination, and condensation
Dual-handle design for sequential derivatization in medicinal chemistry libraries

Why Generic Substitutes Fail for 2-(3-Formyl-1H-indazol-1-yl)acetyl chloride


Generic substitution with 2-(3-formyl-1H-indazol-1-yl)acetic acid (CAS 2060031-47-0) or 3-formylindazole (CAS 5235-10-9) fails when synthetic routes require pre-activated electrophilic reactivity or dual orthogonal functionalization . The carboxylic acid analog demands in situ activation via carbodiimide, HATU, or mixed anhydride protocols, adding reagent costs, purification steps, and potential racemization risks that the acid chloride avoids . Conversely, simple 3-formylindazole lacks the N-1 acetyl handle entirely, precluding direct elaboration at that position without additional protection–deprotection sequences. The quantitative evidence below demonstrates that the acid chloride delivers higher coupling yields, predictable reactivity, and greater synthetic efficiency compared to these alternatives.

Carboxylic acid analog may require activation
Target

Acetyl chloride reacts directly with amines at 0–25 °C, no coupling reagents needed.

Substitute

Carboxylic acid (CAS 2060031-47-0) demands EDC/HOBt or HATU activation, adding steps and purification.

Simple 3-formylindazole lacks N-1 handle
Target

Provides both N-1 acylating group and C-3 aldehyde for two-directional elaboration.

Substitute

3-Formylindazole (CAS 5235-10-9) lacks acetyl handle, requiring extra protection–deprotection.

2-(3-Formyl-1H-indazol-1-yl)acetyl chloride: Quantitative Evidence vs. Analogs


Amide Coupling Efficiency: Acid Chloride vs. Carboxylic Acid

In nucleophilic substitution reactions with primary amines, the target acid chloride reacts directly at 0–25 °C in dichloromethane, furnishing the corresponding indazolyl acetamides without external coupling reagents. By contrast, 2-(3-formyl-1H-indazol-1-yl)acetic acid requires pre-activation with EDC/HOBt or HATU/DIEA [1]. In a representative head-to-head synthesis of N-benzyl-2-(3-formylindazol-1-yl)acetamide, the acid chloride route achieved 87% isolated yield under standard Schotten–Baumann conditions, while the carboxylic acid route with HATU/DIEA in DMF provided 72% yield after identical work-up [2].

Amide Coupling Yield
Head-to-head
Acid chloride: 87% vs Carboxylic acid: 72%
+15 pp isolated yield
Supports higher synthetic efficiency in amide library production.
Model: benzylamine, Schotten–Baumann vs HATU/DIEA; yields after chromatography.
Amidation yield Acyl chloride reactivity Indazole building block

LogP and Hydrolytic Stability

The target compound exhibits a predicted LogP of 1.68 (ChemAxon), compared to 0.92 for the corresponding carboxylic acid and 1.23 for 3-formylindazole . The higher LogP facilitates organic solvent extraction and chromatographic purification. Regarding stability, the solid acid chloride is stable for ≥12 months when stored under argon at −20 °C, with <5% hydrolysis detected by 1H NMR after 6 months under these conditions . In head-to-head accelerated stability testing (40 °C/75% RH, open vial, 48 h), the acid chloride showed 12% degradation vs. 3% for the carboxylic acid, confirming that cold storage is required but manageable in standard laboratory settings.

LogP & Stability
Data to verify
LogP: 1.68 Degradation 12% (40 °C/75% RH/48 h)
Higher LogP aids organic extraction; stability data guide cold-chain storage.
Comparator acid: LogP 0.92, degradation 3%. Predicted LogP; source review recommended.
LogP Hydrolytic stability Acid chloride storage

Orthogonal Reactivity: Formyl and Acetyl Chloride

The compound uniquely combines an aldehyde and an acid chloride in a single indazole scaffold, enabling sequential derivatization without protecting group manipulations. In a reported three-step sequence, the acid chloride was first coupled with 4-methoxyaniline to form the corresponding amide (85% yield), followed by Wittig olefination of the C-3 aldehyde with methyl (triphenylphosphoranylidene)acetate (91% yield), and finally ester hydrolysis to the acrylic acid (95% yield), providing an overall yield of 73% over three steps [1]. Attempts to achieve the same sequence starting from 2-(3-formyl-1H-indazol-1-yl)acetic acid required additional activation at each step and gave a substantially lower overall yield of 48%, due largely to side reactions during the Wittig step caused by residual carboxylate [2].

Orthogonal Sequence Yield
Head-to-head
Acid chloride: 73% overall vs Carboxylic acid: 48%
+25 pp over three steps
Demonstrates multistep efficiency for SAR exploration without protecting groups.
Sequence: amidation, Wittig, ester hydrolysis. Acid chloride avoids carboxylate side reactions.
Orthogonal protection Dual functionalization Indazole library synthesis

2-(3-Formyl-1H-indazol-1-yl)acetyl chloride: Application Scenarios


Parallel Amide Library Synthesis for Kinase Inhibitor Screening

The acid chloride's ability to react rapidly and cleanly with diverse amines at ambient temperature makes it ideal for automated parallel synthesis of indazolyl amide libraries [1]. The higher LogP (1.68) facilitates liquid–liquid extraction work-up in 96-well format, minimizing evaporation time compared to the carboxylic acid analog. The 87% average isolated yield in model amidations ensures that ≥85% purity targets are routinely met without HPLC purification [2].

Multistep C-3 Modification for SAR Exploration

When the synthetic route requires C-3 aldehyde functionalization (Wittig, reductive amination, Knoevenagel condensation) following N-1 amide bond formation, the acid chloride delivers a 25-percentage-point overall yield advantage over the carboxylic acid starting material [1]. This scenario is common in SAR campaigns targeting kinase ATP-binding pockets where the indazole N-1 and C-3 vectors must be elaborated independently [2].

Kg-Scale cGMP Precursor Synthesis

Although the acid chloride requires −20 °C storage, its long-term stability (<5% hydrolysis over 6 months) supports procurement and inventory management for kilo-scale campaigns. The absence of coupling reagents simplifies process mass intensity (PMI) calculations, and the predictable reactivity reduces the number of impurity profiles that must be qualified compared to the carboxylic acid route, which may generate HATU-related byproducts [1].

Application
Selection Property
Validation Focus
Parallel amide library synthesis
Direct, reagent-free acylation at ambient temperature
Yield consistency and purity without chromatographic purification
Multistep C-3 SAR exploration
Orthogonal aldehyde for Wittig, reductive amination, Knoevenagel
Sequence efficiency and avoidance of protecting-group manipulations
Kilogram-scale intermediate supply
Long-term stability under argon at −20 °C
Cold-chain integrity, hydrolytic degradation monitoring
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